Trandolaprilat Monohydrate
Overview
Description
Trandolaprilat Monohydrate is the active metabolite of Trandolapril, a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is primarily used in the treatment of hypertension, congestive heart failure, and to improve survival following a myocardial infarction . This compound works by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a key regulator of blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trandolaprilat Monohydrate is synthesized through the hydrolysis of Trandolapril. The process involves the de-esterification of Trandolapril in the liver to produce Trandolaprilat . The reaction conditions typically involve the use of aqueous or alcoholic solutions under controlled pH and temperature to ensure complete hydrolysis.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions: Trandolaprilat Monohydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a wide range of products depending on the substituents involved.
Scientific Research Applications
Trandolaprilat Monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with various substrates and inhibitors.
Biology: Used in studies of the renin-angiotensin-aldosterone system and its role in regulating blood pressure and fluid balance.
Medicine: Used in clinical trials and research studies to evaluate its efficacy and safety in treating hypertension, heart failure, and other cardiovascular conditions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Trandolaprilat Monohydrate exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure by narrowing blood vessels. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system and various signaling pathways that regulate vascular tone and fluid balance.
Comparison with Similar Compounds
Ramiprilat: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Enalaprilat: A similar compound with a shorter half-life and different metabolic profile.
Lisinopril: An ACE inhibitor that is not a prodrug and has a longer duration of action.
Uniqueness of Trandolaprilat Monohydrate: this compound is unique in its longer half-life compared to other ACE inhibitors, allowing for once-daily dosing . It also has a higher affinity for ACE, making it more potent in inhibiting the enzyme . Additionally, its ability to improve survival following myocardial infarction and slow the progression of renal disease in hypertensive patients with diabetes mellitus sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVUTQVXMHPLKS-CNTNIUBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662211 | |
Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951393-57-0, 951393-55-8 | |
Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:?), (2S,3aR,7aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951393-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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